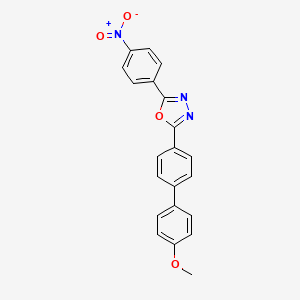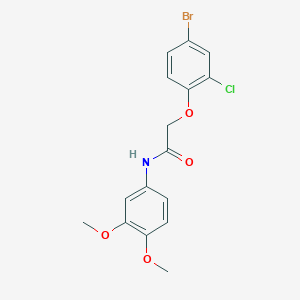![molecular formula C11H14ClNOS B4934166 1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)
1-[(5-chloro-2-thienyl)carbonyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-chloro-2-thienyl)carbonyl]azepane, also known as CTA, is a chemical compound that has been studied for its potential applications in scientific research. CTA is a member of the azepane family of compounds, which are characterized by a seven-membered ring containing one nitrogen atom. CTA has been synthesized using a variety of methods, and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-[(5-chloro-2-thienyl)carbonyl]azepane involves its binding to specific ion channels in the brain, which can modulate their activity. 1-[(5-chloro-2-thienyl)carbonyl]azepane has been shown to bind to the extracellular surface of the Kv1.3 channel, which is involved in the regulation of neuronal excitability. By binding to this channel, 1-[(5-chloro-2-thienyl)carbonyl]azepane can modulate its activity and potentially affect neuronal function.
Biochemical and Physiological Effects:
Studies have shown that 1-[(5-chloro-2-thienyl)carbonyl]azepane can affect the activity of ion channels in the brain, which can have implications for neuronal function. In addition, 1-[(5-chloro-2-thienyl)carbonyl]azepane has been shown to have anti-inflammatory effects in certain models, which may be related to its effects on ion channel activity. However, further research is needed to fully understand the biochemical and physiological effects of 1-[(5-chloro-2-thienyl)carbonyl]azepane.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(5-chloro-2-thienyl)carbonyl]azepane in laboratory experiments include its potential to modulate ion channel activity and its specificity for certain channels. However, limitations include the need for further research to fully understand its effects and potential side effects.
Zukünftige Richtungen
Future research on 1-[(5-chloro-2-thienyl)carbonyl]azepane could focus on its potential applications in the treatment of neurological disorders, including multiple sclerosis and neuropathic pain. Further studies could also investigate the biochemical and physiological effects of 1-[(5-chloro-2-thienyl)carbonyl]azepane, as well as potential side effects and limitations. Additionally, research could explore the potential for other compounds in the azepane family to have similar effects on ion channels and neuronal function.
Synthesemethoden
One method for synthesizing 1-[(5-chloro-2-thienyl)carbonyl]azepane involves the reaction of 5-chlorothiophene-2-carbonyl chloride with azepane in the presence of a base such as triethylamine. This reaction results in the formation of 1-[(5-chloro-2-thienyl)carbonyl]azepane as a white solid with a melting point of approximately 100-102°C. Other methods for synthesizing 1-[(5-chloro-2-thienyl)carbonyl]azepane have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
1-[(5-chloro-2-thienyl)carbonyl]azepane has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-[(5-chloro-2-thienyl)carbonyl]azepane has been shown to bind to and modulate the activity of certain ion channels in the brain, including the voltage-gated potassium channel Kv1.3. This modulation of ion channel activity may have implications for the treatment of neurological disorders such as multiple sclerosis and neuropathic pain.
Eigenschaften
IUPAC Name |
azepan-1-yl-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c12-10-6-5-9(15-10)11(14)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIDHSAYSZGUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-6-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4934083.png)
![6-amino-4-(5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4934089.png)
![3-(2-{[2-(2-fluorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4934099.png)
![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4934100.png)
![ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4934104.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)
![3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4934120.png)
![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)



![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)

